molecular formula C15H16F3N3O B287063 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B287063
M. Wt: 311.3 g/mol
InChI Key: BJBLLZNNXCXPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as TPPB, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying pain and inflammation. TPPB is a potent and selective inhibitor of the protein TRPA1, which is involved in the detection of noxious chemicals and mechanical stimuli in sensory neurons.

Mechanism of Action

1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide inhibits TRPA1 by binding to a specific site on the channel. This site is located in the pore region of the channel, and is distinct from the site where other TRPA1 inhibitors, such as HC-030031, bind. 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to block TRPA1-mediated calcium influx in sensory neurons, and to reduce pain and inflammation in animal models of neuropathic pain and asthma.
Biochemical and Physiological Effects:
In addition to its effects on TRPA1, 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other ion channels, such as TRPV1 and TRPV4, and to inhibit the release of pro-inflammatory cytokines from immune cells. 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is its potency and selectivity for TRPA1. This allows researchers to study the specific role of TRPA1 in pain and inflammation, without affecting other channels or receptors. However, 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has limitations as well. It is not a clinically approved drug, and its safety and toxicity have not been extensively studied. In addition, 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide research. One area of interest is the development of more potent and selective TRPA1 inhibitors, which could be used to further elucidate the role of TRPA1 in pain and inflammation. Another area of interest is the development of 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide derivatives with improved solubility and pharmacokinetic properties, which could be used in preclinical and clinical studies. Finally, 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide could be used as a tool to study the role of TRPA1 in other conditions, such as cancer and cardiovascular disease.

Synthesis Methods

The synthesis of 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-4'-trifluoromethylacetophenone with 2-amino-3-methylpyrazine to yield 2-(2-bromo-4'-trifluoromethylphenyl)-3-methylpyrazine. This intermediate is then reacted with propylamine and 1,1'-carbonyldiimidazole to form 1-methyl-3-propyl-2-(2-bromo-4'-trifluoromethylphenyl)pyrazole-5-carboxamide. Finally, the bromine atom is replaced with a methyl group using lithium aluminum hydride to yield 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide.

Scientific Research Applications

1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential as a tool for studying pain and inflammation. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious chemicals and mechanical stimuli. It has been implicated in various pain and inflammatory conditions, such as neuropathic pain, inflammatory pain, and asthma. 1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to be a potent and selective inhibitor of TRPA1, and has been used to study the role of TRPA1 in these conditions.

properties

Product Name

1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Molecular Formula

C15H16F3N3O

Molecular Weight

311.3 g/mol

IUPAC Name

2-methyl-5-propyl-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C15H16F3N3O/c1-3-6-10-9-13(21(2)20-10)14(22)19-12-8-5-4-7-11(12)15(16,17)18/h4-5,7-9H,3,6H2,1-2H3,(H,19,22)

InChI Key

BJBLLZNNXCXPJC-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.